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For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and experimental protocols for the use of 7-

Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) and its derivatives in flow

cytometry analysis. These protocols are designed for researchers, scientists, and drug

development professionals who are utilizing flow cytometry for cell analysis.

Introduction to DDAO in Flow Cytometry
DDAO is a far-red fluorescent dye with excitation typically around 648 nm, making it compatible

with the 633 nm or 640 nm red laser lines common on many flow cytometers.[1] While the base

DDAO molecule has pH-dependent fluorescence, its primary and most well-documented

application in flow cytometry is in the form of its succinimidyl ester derivative, DDAO-SE.

DDAO-SE is a cell-permeable amine-reactive dye that covalently binds to intracellular proteins,

resulting in stable, long-term fluorescent labeling of cells. This property makes DDAO-SE an

excellent tool for tracking cell populations, assessing cell proliferation, and in co-culture

experiments.

Another important derivative is DDAO-galactoside, a substrate for the enzyme β-galactosidase.

Upon enzymatic cleavage, it releases the fluorescent DDAO molecule, enabling the detection

of β-galactosidase activity, which is often used as a reporter gene or a marker for cellular

senescence.
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This document will focus on the application of DDAO-SE for cell population tracking and

proliferation analysis, for which detailed protocols and quantitative data are readily available.

Application: Cell Proliferation and Tracking using
DDAO-SE
Principle
DDAO-SE diffuses freely into cells and covalently attaches to intracellular amines. When cells

divide, the DDAO-SE fluorescence is distributed equally between the two daughter cells.

Consequently, each subsequent generation in a proliferating cell population will exhibit half the

fluorescence intensity of its parent generation. This allows for the resolution of multiple

generations of proliferating cells by flow cytometry.

Key Features:
Far-Red Excitation/Emission: Minimizes spectral overlap with common fluorochromes like

FITC and PE, facilitating multicolor analysis.

Stable Labeling: The covalent binding ensures the dye is well-retained within the cells for the

duration of the experiment.

Generational Resolution: Allows for the quantitative analysis of cell division.

Experimental Protocol: DDAO-SE Staining for Cell
Proliferation Analysis
This protocol provides a step-by-step guide for labeling cells with DDAO-SE to monitor their

proliferation by flow cytometry.

Materials
DDAO-SE (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) succinimidyl ester)

Anhydrous Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
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Complete cell culture medium

Fetal Bovine Serum (FBS)

Cells of interest in suspension

Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)

Flow cytometer with a red laser (633 nm or similar)

Reagent Preparation
DDAO-SE Stock Solution (10 mM):

Dissolve the appropriate amount of DDAO-SE in anhydrous DMSO to make a 10 mM

stock solution.

For example, for a molecular weight of 470.3 g/mol , dissolve 4.7 mg in 1 mL of DMSO.

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected

from light and moisture.

Cell Staining Buffer:

Phosphate-Buffered Saline (PBS) is recommended for the staining step. The presence of

protein in the buffer can compete with intracellular amines for DDAO-SE binding, so a

protein-free buffer is optimal for the staining step itself.

Staining Procedure
Cell Preparation:

Harvest cells and wash them once with sterile PBS.

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 to 1 x 10^7

cells/mL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1669907?utm_src=pdf-body
https://www.benchchem.com/product/b1669907?utm_src=pdf-body
https://www.benchchem.com/product/b1669907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DDAO-SE Staining:

Add the DDAO-SE stock solution to the cell suspension to achieve a final concentration

typically between 1 and 10 µM. The optimal concentration should be determined

empirically for each cell type and experimental condition. A good starting point is 5 µM.

Immediately vortex the cell suspension gently to ensure uniform staining.

Incubate the cells for 15 minutes at 37°C in the dark.

Washing:

Quench the staining reaction by adding at least 5 volumes of complete cell culture medium

containing FBS. The FBS will react with any unbound DDAO-SE.

Incubate for 5 minutes at room temperature.

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

Wash the cells twice with complete cell culture medium to remove any residual unbound

dye.

Cell Culture and Proliferation:

Resuspend the DDAO-SE labeled cells in complete culture medium at the desired density

for your experiment.

Culture the cells under appropriate conditions to induce proliferation. A portion of the cells

can be kept as a non-proliferating control (Generation 0).

Flow Cytometry Analysis:

At desired time points, harvest the cells.

Wash the cells once with PBS.

Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1-2%

FBS).
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Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm).

Detect the DDAO-SE fluorescence in the appropriate far-red channel (e.g., 660/20 nm

bandpass filter).

Collect data for at least 10,000 events per sample.

Use a histogram plot of the DDAO-SE fluorescence intensity to visualize the different

generations of proliferating cells.

Data Presentation
Quantitative Analysis of Cell Proliferation
The proliferation of DDAO-SE labeled cells can be quantified by analyzing the histogram of

fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive

generation of cell division.

Generation
Mean Fluorescence
Intensity (MFI) (Arbitrary
Units)

Percentage of Cells (%)

0 (Unproliferated) 10,000 5

1 5,000 15

2 2,500 30

3 1,250 40

4 625 10

Note: The data presented in this table is illustrative and will vary depending on the cell type,

experimental conditions, and duration of the culture.

Instrument Settings for DDAO-SE Detection
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Parameter Setting

Excitation Laser 633 nm or 640 nm Red Laser

Emission Filter 660/20 nm Bandpass Filter

Detector PMT or APD for Far-Red Channel

Data Acquisition Logarithmic Scale for Fluorescence

Mandatory Visualizations
Experimental Workflow for DDAO-SE Cell Proliferation
Assay
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Caption: Workflow for DDAO-SE cell proliferation analysis.
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Caption: DDAO-SE fluorescence dilution with cell division.

Concluding Remarks
The DDAO-SE protocol offers a robust and reliable method for tracking cell populations and

quantifying cell proliferation using flow cytometry. Its far-red fluorescence makes it particularly

valuable for inclusion in multicolor experimental panels. While the parent DDAO molecule

exhibits pH-dependent fluorescence, its application as a direct intracellular pH indicator in flow

cytometry is not as well-established as its use in the form of DDAO-SE for proliferation studies.

Researchers interested in intracellular pH measurements are encouraged to explore more

established fluorescent probes for this application. For successful implementation of the

DDAO-SE protocol, it is crucial to optimize the staining concentration and to include

appropriate controls, such as a non-proliferating cell population, to accurately define the

fluorescence of the initial generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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